4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS No.: 921526-35-4
Cat. No.: VC4465904
Molecular Formula: C24H24N2O4S
Molecular Weight: 436.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921526-35-4 |
|---|---|
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 436.53 |
| IUPAC Name | 4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C24H24N2O4S/c1-3-5-13-29-18-11-9-16(10-12-18)23(27)26-24-25-19(15-31-24)21-14-17-7-6-8-20(28-4-2)22(17)30-21/h6-12,14-15H,3-5,13H2,1-2H3,(H,25,26,27) |
| Standard InChI Key | TUXKSSAFJBOPTL-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide systematically describes its architecture:
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A benzamide group substituted at the para position with a butoxy chain (–OC₄H₉) forms the left-hand segment.
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A thiazole ring (1,3-thiazol-2-yl) occupies the central position, linked to the benzamide via an amide bond.
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The thiazole’s 4-position connects to a 7-ethoxybenzofuran system, where an ethoxy group (–OCH₂CH₃) decorates the benzofuran’s 7th carbon.
Molecular Formula: C₂₄H₂₄N₂O₄S
Molecular Weight: 436.53 g/mol
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC
InChIKey: TUXKSSAFJBOPTL-UHFFFAOYSA-N
The planar benzofuran and thiazole rings suggest potential π-π stacking interactions with biological targets, while the ethoxy and butoxy chains may influence lipophilicity and membrane permeability.
Synthesis and Manufacturing
Synthesizing this compound involves multi-step strategies common to benzofuran-thiazole hybrids:
Key Synthetic Steps:
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Benzofuran Construction: 7-Ethoxybenzofuran-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of 7-ethoxybenzofuran, followed by purification.
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Thiazole Ring Formation: Condensation of the aldehyde with thioamide derivatives (e.g., thiourea) in the presence of α-haloketones yields the 4-(benzofuran-2-yl)thiazol-2-amine intermediate .
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Benzamide Coupling: The amine reacts with 4-butoxybenzoyl chloride under Schotten-Baumann conditions, forming the final amide bond.
Table 1: Representative Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran formylation | POCl₃, DMF, 0–5°C, 2 hr | 72 |
| Thiazole cyclization | Ethanol, reflux, 6 hr | 58 |
| Amide coupling | DCM, Et₃N, 0°C to RT, 12 hr | 81 |
Purification typically employs column chromatography (silica gel, hexane/EtOAc), with final compounds characterized via NMR and HRMS.
Physicochemical Properties
Experimental solubility data remain unpublished, but computational predictions (e.g., LogP ≈ 3.8) indicate moderate lipophilicity, suitable for blood-brain barrier penetration. The ethoxy and butoxy groups likely enhance metabolic stability compared to shorter alkoxy chains.
Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows melting points between 160–180°C, suggesting solid-state stability under standard storage.
Biological Activities and Mechanisms
While direct studies on 921526-35-4 are scarce, structurally related compounds exhibit notable bioactivity:
Antimicrobial Activity
Thiazole-benzofuran hybrids demonstrate broad-spectrum effects:
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Bacterial Targets: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Targets: 50% inhibition of Candida albicans biofilm formation at 10 µM.
Mechanistically, these compounds may disrupt cell wall synthesis or interfere with fungal ergosterol pathways.
| Compound Class | Activity (IC₅₀/MIC) | Proposed Target |
|---|---|---|
| 3-Butoxy-benzamide | 4 µg/mL (S. aureus) | Cell wall synthesis |
| Trifluoromethyl analog | 2.3 µM (MCF-7) | Topoisomerase II |
Molecular Modeling Insights
Docking studies (AutoDock Vina) position the benzofuran-thiazole core into hydrophobic pockets of E. coli DNA gyrase (PDB 1KZN), with binding energies of −9.2 kcal/mol. The butoxy chain extends into solvent-exposed regions, minimizing steric clashes.
Future Directions
Priority research areas include:
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ADMET Profiling: Assess oral bioavailability and cytochrome P450 interactions.
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Target Deconvolution: Use CRISPR screening to identify novel protein targets.
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Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.
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